molecular formula C14H30S B8034616 tert-Tetradecyl mercaptan,tech

tert-Tetradecyl mercaptan,tech

Cat. No.: B8034616
M. Wt: 230.46 g/mol
InChI Key: PNKZLZQZXPZBCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nomenclature and Chemical Identity in Research Literature

Tert-Tetradecyl mercaptan, technically referred to as a mixture of isomers, is an organosulfur compound. In academic and industrial research, it is identified by a specific set of nomenclature and chemical identifiers that ensure clarity and precision. The "tert-" prefix indicates that the tetradecyl group is a tertiary alkyl group, meaning the carbon atom bonded to the sulfur atom is also bonded to three other carbon atoms. The term "mercaptan" is synonymous with "thiol," indicating the presence of an -SH functional group.

The technical-grade nature of this compound implies that it is typically a complex mixture of isomers rather than a single, pure chemical entity. This isomeric complexity arises from the branched structure of the tetradecyl group. The CAS Registry Number for tert-Tetradecyl mercaptan is 28983-37-1, and its molecular formula is C14H30S .

For context, a closely related and more extensively documented compound is tert-dodecyl mercaptan (TDM), which is also a mixture of isomers with the formula C12H26S and the CAS number 25103-58-6 scbt.comsigmaaldrich.comchemicalbook.comtcichemicals.com. TDM is produced from oligomers of propylene (B89431) tetramer or isobutylene (B52900) trimer, leading to a variety of branched isomers atamanchemicals.comatamanchemicals.comatamanchemicals.comscispace.com. The nomenclature for tert-tetradecyl mercaptan follows a similar logic, though its specific isomeric distribution depends on the manufacturing process. Synonyms found in the literature for related mercaptans often include variations like tert-dodecanethiol sigmaaldrich.comchemicalbook.comnoaa.gov.

Chemical Identity of tert-Tetradecyl Mercaptan

IdentifierValue
Chemical Nametert-Tetradecyl Mercaptan
CAS Registry Number28983-37-1
Molecular FormulaC14H30S
Molecular Weight230.45 g/mol
SynonymsTertiary-tetradecyl mercaptan

Historical Context of Industrial Applications for Mercaptans

The industrial significance of mercaptans is deeply rooted in the development of synthetic polymers, particularly synthetic rubber. The demand for a synthetic alternative to natural rubber surged in the late 19th and early 20th centuries, driven by inventions like the pneumatic tire in the 1890s applerubber.comwikipedia.org. The first successful polymerization of a synthetic rubber was achieved in 1909 by German scientists applerubber.comwikipedia.org.

During the 1930s, significant advancements led to the creation of neoprene and Buna rubbers applerubber.comwikipedia.org. The onset of World War II dramatically accelerated synthetic rubber production, as the United States' access to natural rubber supplies was severed applerubber.comwikipedia.org. This wartime necessity spurred the rapid expansion of the synthetic rubber industry, which was based on technologies developed in the preceding decades tandfonline.com.

It was in this context that mercaptans found a critical industrial application. In free-radical polymerization processes used to create materials like styrene-butadiene rubber (SBR), controlling the molecular weight of the polymer is essential for achieving desired physical properties and processability arkema.comrubbernews.com. Researchers discovered that mercaptans could function as highly effective "chain transfer agents." arkema.comgoogle.com

The role of a chain transfer agent is to terminate a growing polymer chain and initiate a new one rubbernews.commdpi.com. This process regulates the average length of the polymer chains, preventing them from becoming too long, which would result in a material that is difficult to process atamanchemicals.comarkema.com. The use of mercaptans allows for fine control over the molecular weight and a narrower molecular weight distribution, leading to enhanced mechanical performance of the final polymer atamanchemicals.comarkema.com. Tertiary dodecyl mercaptan (TDM), a compound similar to tert-tetradecyl mercaptan, became a widely used chain transfer agent in the manufacturing of SBR and other synthetic resins like ABS atamanchemicals.comatamankimya.com. The use of mercaptans as molecular weight modifiers dates back to before World War II, especially within the SBR industry rubbernews.com. Initially, chlorinated compounds were used for this purpose, but due to their toxicity and environmental impact, they were replaced by mercaptans like TDM atamanchemicals.comscispace.com.

The widespread adoption of mercaptans in emulsion polymerization—a key process for producing synthetic latexes for the paper and carpet industries—cemented their industrial importance atamanchemicals.comscispace.comresearchgate.net. Their ability to effectively control polymer chain length has made them indispensable in the production of a vast array of synthetic rubbers and plastics arkema.comatamankimya.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

11,11-dimethyldodecane-1-thiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H30S/c1-14(2,3)12-10-8-6-4-5-7-9-11-13-15/h15H,4-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNKZLZQZXPZBCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CCCCCCCCCCS
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H30S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis and Manufacturing Methodologies

Industrial Synthesis Pathways for tert-Dodecyl Mercaptan Analogues

The industrial production of tert-dodecyl mercaptan (TDM), a representative analogue, is a well-established process that involves the reaction of a C12 olefin feedstock with hydrogen sulfide (B99878) in the presence of an acid catalyst. justia.com The resulting product is typically a mixture of isomers, reflecting the composition of the initial olefin raw material. researchgate.netatamanchemicals.com This process consists of several key stages, including catalyst preparation, raw material purification, the addition reaction, and subsequent product separation and purification. researchgate.net

The core of the synthesis is the electrophilic addition of hydrogen sulfide (H₂S) across the double bond of a dodecylene molecule (C₁₂H₂₄). researchgate.net Dodecylene itself is typically sourced from the oligomerization of propylene (B89431) (to form propylene tetramer) or the trimerization of isobutylene (B52900). atamanchemicals.comatamanchemicals.com The choice of olefin feedstock directly influences the isomeric composition of the final mercaptan product. atamanchemicals.com

The reaction is generally governed by Markovnikov's rule, where the hydrogen atom of H₂S adds to the carbon atom with more hydrogen atoms, and the sulfhydryl group (-SH) attaches to the more substituted carbon atom of the double bond. This leads to the formation of a tertiary mercaptan. justia.com To favor the desired mercaptan formation over competing side reactions like the formation of thioethers (sulfides), an excess of hydrogen sulfide is often used. google.com

Acid catalysts are essential for facilitating the addition reaction. A variety of catalysts are employed in industrial settings, with Lewis acids being particularly common.

Aluminum Trichloride (AlCl₃) : Anhydrous aluminum trichloride is a frequently used catalyst in this process. atamanchemicals.comresearchgate.net It can be used directly or as part of a more complex catalytic system. For instance, liquid complexes of AlCl₃ with aromatic compounds like toluene or ethers such as anisole have been utilized to improve catalytic performance and handling. justia.compatsnap.com

Boron Trifluoride (BF₃) : Boron trifluoride is another effective catalyst for the reaction between hydrogen sulfide and olefins like propylene tetramer or isobutylene trimer. justia.comatamanchemicals.comatamankimya.com

Zeolites : Certain types of zeolites have also been employed as catalysts in the manufacture of tertiary mercaptans, offering potential advantages in terms of handling and separation. google.com

The catalyst facilitates the reaction by protonating the olefin, creating a tertiary carbocation intermediate which then reacts with hydrogen sulfide.

Table 1: Common Catalytic Systems in tert-Alkyl Mercaptan Synthesis

Catalyst Type Specific Examples Key Characteristics
Lewis Acids Aluminum Trichloride (AlCl₃), Boron Trifluoride (BF₃) Highly effective for electrophilic addition; often require anhydrous conditions. researchgate.netatamankimya.com
Complex Catalysts AlCl₃-Toluene-HCl, AlCl₃-Anisole Liquid complexes that can offer improved solubility and activity. justia.compatsnap.com
Solid Acids Zeolites Heterogeneous catalysts that can simplify product separation and catalyst recovery. google.com

Optimizing the reaction conditions is critical for maximizing the yield of the desired mercaptan and ensuring high purity. Key parameters that are controlled include temperature, pressure, and reactant ratios.

The reaction temperature is typically maintained in a range of 10°C to 50°C. justia.com For instance, one described process reacts dienes from propylene tetrapolymerization with hydrogen sulfide at approximately 20°C for two hours. atamanchemicals.com The pressure is generally kept between 5 and 80 bar. google.com

After the reaction, the crude product is a mixture containing the target C12 mercaptan isomers, unreacted olefins, and byproducts such as disulfides and higher-boiling point compounds. researchgate.net Achieving high purity, often exceeding 98.5%, requires a separation and purification stage, which typically involves fractional distillation. researchgate.netresearchgate.net This step separates the final tert-dodecyl mercaptan product from lower-boiling unreacted olefins and higher-boiling residues. researchgate.net Research indicates that a distilled product can contain 95-96% C₁₂H₂₅SH isomers, 3-4% C₁₂H₂₄ olefins, and 1.5-2% disulfides. researchgate.net

Table 2: Example Industrial Process Parameters and Product Composition

Parameter Value / Composition Source
Reaction Temperature 10°C - 50°C justia.com
Reaction Pressure 5 - 80 bar google.com
H₂S to Olefin Molar Ratio >1 (Excess H₂S) google.com
Catalyst Loading (AlCl₃) ~2.5% of diene dosage atamanchemicals.com
Final Product Purity >98.5 wt% researchgate.net
Distilled Product Breakdown 95-96% tert-C₁₂H₂₅SH, 3-4% C₁₂H₂₄ olefins, 1.5-2% disulfides researchgate.net
Achievable Yield >70% researchgate.net

General Methodologies for Mercaptanization of Unsaturated Compounds

The synthesis of tert-tetradecyl mercaptan falls under the general chemical process of mercaptanization, specifically the hydrothiolation of unsaturated compounds (olefins). This process involves the addition of a hydrogen-sulfur bond from H₂S across a carbon-carbon double bond. google.com

The reaction can be initiated by different mechanisms, but for tertiary mercaptans, an acid-catalyzed pathway is standard in industrial manufacturing. justia.com This method is highly effective for branched olefins, where the formation of a stable tertiary carbocation intermediate is favored. The process can be conducted continuously or discontinuously, with continuous processes often preferred for large-scale industrial production. google.com Following the reaction, conventional separation techniques like distillation are used to isolate the mercaptan product from unreacted starting materials and byproducts. google.com

Synthesis of Mixed Mercaptan Compositions for Industrial Applications

Technical grade products like "tert-tetradecyl mercaptan, tech" are inherently mixed compositions. The term "tert-dodecyl mercaptan" (TDM) as used in industry does not refer to a single chemical entity but rather to a combination of isomeric thiols. atamanchemicals.comatamankimya.com

This isomeric complexity arises directly from the olefin feedstock. Industrial C12 streams, such as propylene tetramer and isobutylene trimer, are themselves complex mixtures of isomers with the double bond located at various positions within the carbon skeleton. atamanchemicals.com When this mixed olefin stream reacts with hydrogen sulfide, a corresponding mixture of tertiary mercaptan isomers is produced. atamanchemicals.com Therefore, the synthesis is inherently a process for creating a mixed mercaptan composition, which is then used in various industrial applications, notably as a chain transfer agent in polymer manufacturing. atamanchemicals.comatamanchemicals.com

Role As a Chain Transfer Agent in Polymer Science

Fundamental Principles of Chain Transfer in Polymerization

The mechanism of chain transfer by a mercaptan involves the abstraction of a hydrogen atom from the thiol group (-SH) by a propagating polymer radical (P•). wikipedia.orgrubbernews.com This reaction is facilitated by the relative weakness of the S-H bond in the mercaptan molecule. researchgate.net

The process can be represented by the following steps:

Radical Abstraction: A growing polymer chain radical (Pn•) reacts with the mercaptan (R-SH), in this case, tert-tetradecyl mercaptan. The radical abstracts the hydrogen atom from the sulfur, forming a "dead" or terminated polymer chain (Pn-H). This reaction leaves behind a new thiyl radical (RS•). rubbernews.comfnatchem.com

Reaction: Pn• + R-SH → Pn-H + RS•

Re-initiation: The newly formed thiyl radical (RS•) is reactive and adds to a monomer molecule (M), initiating the growth of a new polymer chain (Pm•). fnatchem.com

Reaction: RS• + M → Pm• (where Pm• is RS-M•)

The primary and most critical function of tert-tetradecyl mercaptan in polymerization is the control of polymer molecular weight. adakem.comatamanchemicals.com By introducing a chain transfer agent, the average number of monomer units per polymer chain is reduced, leading to a lower average molecular weight. wikipedia.org The extent of this reduction is directly related to the concentration of the chain transfer agent and its inherent reactivity, which is quantified by the chain transfer constant (CT). rubbernews.com

The chain transfer constant is the ratio of the rate constant for the chain transfer reaction (ktr) to the rate constant for the propagation reaction (kp). rubbernews.com

Formula: CT = ktr / kp

Chain Transfer Constants (CT) for Select Mercaptans
MercaptanMonomerTemperature (°C)Chain Transfer Constant (CT)
n-Tetradecyl MercaptanButadiene5019.4 rubbernews.com
t-Dodecyl MercaptanStyrene (B11656)502.9 rubbernews.com
n-Dodecyl MercaptanStyrene6018.7 rubbernews.com
n-Octyl MercaptanStyrene5019 rubbernews.com

This table presents data for compounds structurally related to tert-tetradecyl mercaptan to demonstrate the typical range of chain transfer constants.

In polymerizations involving dienes like butadiene, there is a significant tendency for cross-linking reactions to occur, which leads to the formation of branched polymer chains and, at higher conversions, insoluble polymer networks known as gel. tue.nl High gel content can negatively affect the processability of synthetic rubbers. tue.nl

Chain transfer agents like tert-tetradecyl mercaptan play a crucial role in mitigating these effects. By regulating the molecular weight and terminating growing chains before they become excessively long, the probability of cross-linking reactions is reduced. fnatchem.comatamanchemicals.com This leads to a more linear polymer structure with less branching. atamankimya.comatamanchemicals.com In the emulsion polymerization of butadiene, dodecanethiols have been shown to be effective in limiting the formation of these highly cross-linked polymer networks, thereby controlling the gel content. tue.nl This control is essential for ensuring the resulting polymer has the desired physical properties and can be easily processed. fnatchem.comatamanchemicals.com

Applications in Specific Polymerization Systems

Tertiary-tetradecyl mercaptan, like other tertiary alkyl mercaptans, is primarily used in free-radical emulsion polymerization processes. atamankimya.com Emulsion polymerization is a common industrial technique used to produce synthetic latices, rubbers, and resins. atamanchemicals.com

One of the most significant applications for tertiary mercaptans is in the manufacture of styrene-butadiene rubber (SBR) and polystyrene (PS). atamankimya.comatamanchemicals.com In these systems, the mercaptan is added to the reaction mixture to control the molecular weight of the polymer, which is critical for the end-use application, such as in paper coatings and carpet backing. atamankimya.comatamanchemicals.com The branched structure of tertiary mercaptans is thought to enhance their reactivity and efficiency in these systems. atamankimya.com The consumption rate of the mercaptan is influenced by its diffusion and solubilization into the polymer particles where the reaction occurs. researchgate.net

The molecular weight distribution (MWD) of a polymer describes the dispersity of individual chain masses within the material and is a key factor influencing its performance. rubbernews.com The method of polymerization—either a batch process (where all reactants are added at the start) or a semibatch process (where some reactants are fed over time)—significantly affects the final MWD.

In a batch process , a highly reactive chain transfer agent may be consumed rapidly in the early stages of the polymerization. This can lead to a broad MWD, with lower molecular weight polymer formed initially and much higher molecular weight, potentially cross-linked polymer formed later after the CTA is depleted. google.com This is a particular challenge in styrene-butadiene systems, where the reaction rate of the mercaptan can be much faster than the monomer conversion rate. google.com

A semibatch process offers more precise control over the MWD. nih.govresearchgate.net By continuously or incrementally feeding the chain transfer agent and/or monomers into the reactor, a more constant ratio of CTA to monomer can be maintained throughout the polymerization. google.com This strategy allows for the production of polymers with a more uniform molecular weight and a narrower MWD. arkema.com For instance, in the production of carboxylated styrene-butadiene latex, a process involving an initial batch step followed by a continuous feeding (semibatch) of monomers and tert-dodecyl mercaptan allows for effective control over gel content. google.com The choice between batch and semibatch operations, and the specific feeding strategy in the latter, are critical for tailoring the polymer's MWD to meet the requirements of the final application. conicet.gov.ar

Emulsion Polymerization of Styrene and Butadiene-Styrene Systems

Role of Mass Transfer Resistance in Modifier Efficacy

In heterogeneous polymerization systems, such as emulsion polymerization, the efficacy of a chain transfer agent like tert-tetradecyl mercaptan is not solely governed by its intrinsic chemical reactivity but also by mass transfer phenomena. For a CTA to be effective, it must be present at the site of polymerization—the growing polymer particles. researchgate.net However, the multiphase nature of these systems can create significant barriers to its transport.

The process requires the CTA to travel from monomer droplets, through the aqueous phase, and into the polymer particles where the growing chains are located. researchgate.net Several factors can impede this transport, creating mass transfer resistance:

Particle Viscosity: As polymerization proceeds and monomer is converted to polymer within the particles, the internal viscosity of these particles increases significantly. atamanchemicals.com This high viscosity can severely hinder the diffusion of the CTA into and within the particle. atamanchemicals.com Consequently, especially in the later stages of polymerization, mass transport limitations can become the rate-determining step for the chain transfer reaction, hampering molecular weight control. atamanchemicals.com

Therefore, overcoming mass transfer resistance is critical for ensuring the efficient and predictable performance of a chain transfer agent in emulsion systems.

Acrylic Polymerization Systems

Tert-tetradecyl mercaptan is widely utilized in the production of acrylic polymers to regulate molecular weight and modify polymer properties. Its application is particularly prominent in the synthesis of adhesives, coatings, and other specialty acrylic-based materials. researchgate.net

Influence on Water-Based Acrylic Pressure-Sensitive Adhesives (PSAs)

In the formulation of water-based acrylic pressure-sensitive adhesives (PSAs), tert-tetradecyl mercaptan (commonly referred to as tert-dodecyl mercaptan or TDM in literature) is used to balance the delicate interplay between adhesive and cohesive properties. atamanchemicals.com The molecular weight of the acrylic polymer is a determining factor for PSA performance; lower molecular weights generally lead to higher tack and peel adhesion, while higher molecular weights contribute to greater shear resistance (cohesion). atamanchemicals.com

By incorporating TDM into the emulsion polymerization process, manufacturers can strategically reduce the polymer's molecular weight. Research on acrylic PSAs synthesized with varying levels of TDM shows that its addition leads to a decrease in the polymer chain length. atamanchemicals.com This reduction in chain length enhances the mobility of the polymer chains, which improves their ability to wet and interact with a substrate, resulting in higher peel resistance and tack values. atamanchemicals.comresearchgate.net However, this comes at the cost of reduced cohesion, leading to lower shear resistance. acs.org

The following table illustrates the typical effect of increasing TDM concentration on the adhesive properties of an acrylic PSA, based on findings from studies where acrylic acid (AA) content was also varied. atamanchemicals.comacs.org

TDM Level (phm)Acrylic Acid (AA) Level (phm)General Effect on Peel AdhesionGeneral Effect on TackGeneral Effect on Shear Resistance
0.000.5 - 3.0BaselineBaselineHighest
0.100.5 - 3.0IncreasedIncreasedDecreased
0.200.5 - 3.0Significantly IncreasedSignificantly IncreasedLowest

Note: phm stands for parts per hundred monomer.

Effects on Gel Content and Shear Modulus in PSA Formulations

Gel content, which is the insoluble fraction of the polymer, is a critical parameter in PSAs as it is directly related to the cohesive strength and shear resistance of the adhesive. atamanchemicals.com High gel content is often associated with a highly cross-linked polymer network, leading to high shear strength but potentially lower tack and peel. researchgate.net Tert-tetradecyl mercaptan plays a crucial role in controlling and reducing gel formation. atamanchemicals.com

Studies have demonstrated a clear inverse relationship between the concentration of TDM and the resulting gel content in acrylic PSAs. atamanchemicals.comresearchgate.net As the amount of TDM is increased, the gel fraction decreases substantially. atamanchemicals.com This reduction in gel content directly impacts the viscoelastic properties of the adhesive, leading to a lower shear modulus. A lower shear modulus is indicative of a softer, more conformable adhesive with reduced cohesive strength, which aligns with the observed decrease in shear resistance values. acs.org

The table below summarizes experimental findings on the effect of TDM on gel content in an acrylic PSA system containing varying amounts of acrylic acid (AA). atamanchemicals.com

TDM Level (phm)AA Level (phm)Resulting Gel Content (%)
0.000.5~55
0.001.0~65
0.003.0~75
0.100.5 - 3.0< 10
0.200.5 - 3.0< 5

Methacrylate Polymerization Systems (e.g., PMMA)

In the polymerization of methacrylates, such as the production of poly(methyl methacrylate) (PMMA), tert-tetradecyl mercaptan is an effective regulator of molecular weight and polymer structure. Its use allows for the synthesis of PMMA with tailored properties for various engineering and specialty applications. mdpi.com

Impact on Polymerization Kinetics in High-Temperature Continuous Processes

In high-temperature continuous polymerization processes for PMMA, the addition of a chain transfer agent like tert-dodecyl mercaptan (TDDM) is critical for controlling the reaction kinetics and the final polymer properties. The polymerization of methyl methacrylate is characterized by a strong gel effect (or Trommsdorff–Norrish effect), where a rapid increase in viscosity at high conversion leads to a decrease in the termination rate and a sharp acceleration in the polymerization rate and molecular weight. tue.nl

The use of TDDM helps to mitigate the severity of the gel effect by keeping the molecular weight of the polymer chains lower, thus moderating the viscosity increase. tue.nl By reacting with the growing macroradicals, TDDM terminates the chain and reinitiates a new, smaller chain. This continuous interruption of chain growth prevents the formation of extremely high molecular weight polymers that drive the autoacceleration. While the primary role is molecular weight control, this moderation of the gel effect inherently alters the polymerization kinetics, leading to a more controlled and predictable process, which is particularly important in continuous industrial reactors.

Enhancement of Polymer Thermal and Thermo-Oxidative Stability

The use of tert-dodecyl mercaptan (TDDM) as a chain transfer agent during the high-temperature polymerization of methyl methacrylate has been shown to significantly improve both the thermal and thermo-oxidative stability of the resulting PMMA. The mechanism behind this enhancement differs for the two types of stability.

Thermal Stability: The thermal degradation of PMMA often initiates at unsaturated chain ends, which can be formed through termination by disproportionation during polymerization. By acting as a chain transfer agent, TDDM reduces the relative proportion of polymer chains with these less stable unsaturated termini. The mercaptan fragment caps the polymer chain, creating a more thermally stable end group. This improvement is most notable at lower degradation temperatures.

Thermo-oxidative Stability: The enhancement of thermo-oxidative stability is attributed to the stabilizing effect of the sulfur-containing end group that results from the chain transfer reaction. This end group, derived from the mercaptan, appears to be more resistant to oxidation than the typical end groups formed in its absence. This effect enhances the stability of the polymer over the entire temperature range of degradation. A study comparing PMMA synthesized with TDM to that with n-dodecyl mercaptan (DDM) also concluded that both chain transfer agents enhance the thermal stability of the resulting polymer microspheres. mdpi.com

Quantitative Analysis of Chain Transfer Efficiency

The efficiency of a chain transfer agent is quantified by its chain transfer constant (C_T). This constant represents the ratio of the rate of the chain transfer reaction to the rate of the propagation reaction. A higher chain transfer constant indicates a more efficient chain transfer agent, meaning it can more effectively reduce the molecular weight of the polymer at a given concentration.

The chain transfer constant (C_T) is experimentally determined using the Mayo equation. This equation relates the number average degree of polymerization (DP_n) to the concentrations of the monomer ([M]) and the chain transfer agent ([S]). The Mayo equation is expressed as:

Where:

DP_n is the number average degree of polymerization in the presence of the chain transfer agent.

(DP_n)_0 is the number average degree of polymerization in the absence of the chain transfer agent.

C_T is the chain transfer constant.

[S] is the concentration of the chain transfer agent (tert-tetradecyl mercaptan).

[M] is the concentration of the monomer.

To determine C_T, a series of polymerization reactions are carried out with varying concentrations of the chain transfer agent while keeping the monomer concentration constant. The number average degree of polymerization is measured for each reaction. A plot of 1/DP_n versus [S]/[M] yields a straight line, and the slope of this line is equal to the chain transfer constant, C_T.

The chain transfer constant is not an intrinsic property of the chain transfer agent alone but is influenced by several factors, most notably the type of monomer being polymerized and the reaction temperature.

MercaptanMonomerTemperature (°C)Chain Transfer Constant (C_T)
n-Tetradecyl MercaptanButadiene5019.4
n-Dodecyl MercaptanStyrene6018.7 ± 1
t-Dodecyl MercaptanStyrene502.9
n-Butyl MercaptanMethyl Acrylate601.69 ± 0.17

This table presents data for n-tetradecyl mercaptan and other related mercaptans to illustrate the influence of monomer type on the chain transfer constant. rubbernews.com

Temperature: The temperature at which the polymerization is conducted also affects the chain transfer constant. Generally, an increase in temperature leads to an increase in the rates of both the chain transfer and propagation reactions. However, the extent to which each rate is affected by temperature can differ, leading to a change in the chain transfer constant. The temperature dependence of the chain transfer constant can often be described by the Arrhenius equation. While specific research on the temperature dependence of the chain transfer constant for tert-tetradecyl mercaptan is not available in the provided results, studies on similar mercaptans have shown that the constant can either increase or decrease with temperature depending on the specific monomer and chain transfer agent system. kpi.ua For example, for some tertiary mercaptans, a higher temperature can lead to a higher regulating index, which is related to the chain transfer efficiency. rubbernews.com

Mechanistic Investigations in Polymerization Systems

Radical Reaction Pathways Involving tert-Tetradecyl Mercaptan Homologues

In radical polymerization, mercaptans function as highly efficient chain transfer agents, a process that can be considered a fourth fundamental step alongside initiation, propagation, and termination. rubbernews.com The core of this function lies in the transfer of a hydrogen atom from the mercaptan's thiol group (-SH) to the active center of a growing polymer chain.

The general radical reaction pathway is as follows:

Chain Transfer: A growing polymer radical (Pₙ•) abstracts the hydrogen atom from the mercaptan (R-SH), resulting in a "dead" or terminated polymer chain (Pₙ-H) and a new thiyl radical (RS•). rubbernews.com

Reaction: Pₙ• + R-SH → Pₙ-H + RS•

Re-initiation: The newly formed thiyl radical (RS•) then adds to a monomer molecule (M), initiating the growth of a new polymer chain. kpi.ua

Reaction: RS• + M → P₁•

This transfer and re-initiation cycle effectively stops the growth of one polymer chain while starting another. The efficiency of this process is quantified by the chain transfer constant (Cₜ), which is the ratio of the rate constant for chain transfer (kₜᵣ) to the rate constant for propagation (kₚ). rubbernews.com Agents with a Cₜ value of 1 or greater are particularly effective as they can be used in very low concentrations. rubbernews.com The branched structure of tertiary mercaptans, where the sulfur atom is attached to a tertiary carbon, influences the stability of the resulting thiyl radical and its reactivity. atamankimya.com

Data sourced from select values presented in reference rubbernews.com.

Understanding Polymer Chain Termination and Re-initiation Processes

The mechanism of chain transfer to a mercaptan is a form of controlled termination for an individual growing chain, immediately followed by the re-initiation of a new one. kpi.ua This process is fundamental to regulating the molecular weight of the final polymer. Without a chain transfer agent, polymer chains would continue to grow until terminated by coupling or disproportionation, often resulting in very high molecular weight polymers and a broad molecular weight distribution, particularly if gelation occurs. kpi.ua

By introducing a mercaptan like tert-tetradecyl mercaptan or its homologues, the average length of the polymer chains is reduced because their growth is deliberately interrupted. The concentration of the CTA is a critical parameter; a higher concentration leads to more frequent chain transfer events and, consequently, a lower average molecular weight of the polymer.

Furthermore, the type of mercaptan used has a significant impact on the molecular weight distribution (MWD). For instance, studies comparing tert-dodecyl mercaptan (TDM) with normal dodecyl mercaptan (n-DDM) in the polymerization of poly(methyl methacrylate) (PMMA) have shown that TDM, a tertiary mercaptan, can produce a more uniform, monomodal MWD. In contrast, the linear n-DDM resulted in a bimodal distribution under similar conditions. This difference is attributed to the reactivity and stability of the respective radicals formed during the chain transfer process. atamanchemicals.com The use of a CTA enables a narrower MWD, which contributes to easier processing conditions and enhanced mechanical performance of the resulting polymer. arkema.com

Studies on Intermolecular Chain Transfer to Polymer

Beyond chain transfer to a dedicated agent or monomer, a growing polymer radical can also abstract an atom from a pre-existing, terminated polymer chain. This process, known as intermolecular chain transfer to polymer, results in the formation of a new radical site on the backbone of a polymer chain. rubbernews.com Subsequent polymerization of monomer from this site leads to the formation of a branched polymer structure. rubbernews.com

Elucidation of Stabilizing Mechanisms in Polymer Degradation

The role of mercaptans can extend beyond the polymerization process to influencing the stability of the final polymer. When a mercaptan is used as a CTA, its fragments become incorporated as end-groups on the polymer chains. Research has shown that these end-groups can enhance the thermal and thermo-oxidative stability of the polymer. researchgate.net

A study on poly(methyl methacrylate) (PMMA) prepared using TDM as the CTA found that its addition significantly improved both thermal and thermo-oxidative stability, although through different mechanisms. researchgate.net

Thermal Stability: The improvement in thermal stability (in an inert atmosphere) was attributed to a reduction in the proportion of polymer chains with unsaturated end-groups. researchgate.net These unsaturated ends, often formed during termination by disproportionation, can act as weak links that initiate thermal degradation at lower temperatures. researchgate.net By promoting chain termination via transfer to the mercaptan, the formation of these less stable end-groups is suppressed.

Thermo-oxidative Stability: The enhancement of thermo-oxidative stability (in the presence of oxygen) was credited to the stabilizing effect of the end-group derived from the chain transfer agent itself. researchgate.net This suggests the sulfur-containing fragment incorporated at the chain end actively participates in stabilizing the polymer against oxidative degradation processes, which typically involve radical chain reactions with oxygen. researchgate.net The activation energy for the initiation of random scission in PMMA is significantly lower during oxidative degradation (64 kJ/mol) compared to thermal degradation (233 kJ/mol), highlighting the distinct nature of these degradation pathways. researchgate.net

This table summarizes the general effects of tertiary mercaptan homologues as chain transfer agents in polymerization and on final polymer properties, based on findings in references arkema.comrubbernews.comatamanchemicals.comresearchgate.net.

Advanced Analytical Characterization in Research

Spectroscopic Methods for Structural Elucidation of Mercaptans and their Derivatives (e.g., ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly carbon-13 NMR (¹³C NMR), is a powerful tool for the structural elucidation of mercaptans. While the magnetic moment of a ¹³C nucleus is significantly weaker than that of a proton, leading to lower signal intensity, the resulting spectra provide a distinct signal for each non-equivalent carbon atom. libretexts.org This wide chemical shift range, typically up to 200 ppm, minimizes signal overlap, which can be a challenge in proton NMR. libretexts.orgbhu.ac.in

The chemical shift of a ¹³C nucleus is influenced by factors such as hybridization and the electronegativity of neighboring atoms. libretexts.org For a long-chain tertiary mercaptan like tert-tetradecyl mercaptan, the ¹³C NMR spectrum would exhibit characteristic signals. The carbon atom directly bonded to the sulfur atom (the tertiary carbon) would appear in a specific region of the spectrum, influenced by the electron-donating nature of the alkyl groups and the sulfur atom. The various methylene (-CH2-) and methyl (-CH3) carbons of the tetradecyl chain would resonate at higher fields (lower ppm values), with their precise chemical shifts determined by their position relative to the tertiary carbon and the end of the chain.

Expected ¹³C NMR Chemical Shift Ranges for Mercaptans and Related Structures

Functional Group Chemical Shift (ppm)
Aliphatic Carbons 10-40
Carbon attached to Thiol (C-S) 20-40
Carbonyls (in derivatives) 170-220
Alkenes/Aromatics (in derivatives) 110-150

This table provides general expected chemical shift ranges and the exact values for tert-tetradecyl mercaptan would require experimental determination.

Other spectroscopic techniques, such as infrared (IR) spectroscopy, can be used to identify the characteristic S-H stretching vibration of the mercaptan group, although this can sometimes be weak. Mass spectrometry provides information on the molecular weight and fragmentation pattern, further confirming the structure.

Chromatographic Techniques for Separation and Isomer Analysis (e.g., GC/MS)

Gas chromatography coupled with mass spectrometry (GC/MS) is an essential technique for the separation and analysis of volatile and semi-volatile compounds like mercaptans and their isomers. In GC, the sample is vaporized and transported through a capillary column by an inert carrier gas. The separation is based on the differential partitioning of the analytes between the stationary phase coated on the column and the mobile gas phase. The retention time, the time it takes for a compound to travel through the column, is a characteristic property that can be used for identification.

Following separation by GC, the eluted compounds are introduced into the mass spectrometer. The MS ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, producing a mass spectrum that serves as a molecular fingerprint. This combination of techniques allows for the effective separation of different isomers of tetradecyl mercaptan and their unambiguous identification based on their unique mass spectra.

Electrochemical Activation and Behavior of Related Chain Transfer Agents

The electrochemical properties of thiols and related compounds are of significant interest, particularly in the context of their use as chain transfer agents in polymerization reactions. acs.orgresearchgate.net Techniques such as cyclic voltammetry (CV) can be employed to study the oxidation and reduction behavior of these molecules. acs.orgresearchgate.netdcu.ie

In a typical CV experiment, the potential of a working electrode is swept linearly with time, and the resulting current is measured. For a mercaptan, an oxidation peak may be observed, corresponding to the transfer of an electron from the sulfur atom. The potential at which this occurs provides information about the ease of oxidation of the mercaptan. The shape and characteristics of the voltammetric wave can also reveal details about the reaction mechanism, such as whether the process is reversible or irreversible and if adsorption of the species onto the electrode surface occurs. dcu.iedcu.ie

The electrochemical activation of thiocarbonylthio compounds, which are structurally related to chain transfer agents, has been explored as a method for initiating reversible addition-fragmentation chain transfer (RAFT) polymerization. acs.orgresearchgate.netrsc.org The reduction potentials of these agents are influenced by the nature of the R and Z groups attached to the thiocarbonylthio moiety. acs.orgresearchgate.net This electrochemical approach offers a mild and controlled way to initiate polymerization without the need for traditional thermal or photochemical initiators. acs.orgresearchgate.net

Surface Characterization Techniques for Thiol-Modified Substrates

The ability of thiols to form self-assembled monolayers (SAMs) on metal surfaces, particularly gold, makes them crucial in materials science and nanotechnology. A variety of surface-sensitive techniques are used to characterize these thiol-modified substrates.

X-ray Photoelectron Spectroscopy (XPS) : XPS provides quantitative elemental and chemical state information about the top few nanometers of a surface. nih.govsemanticscholar.orgnih.gov For thiol-modified surfaces, XPS can confirm the presence of sulfur and determine its chemical state. The binding energy of the S 2p core level can distinguish between bound thiolates (typically around 162 eV) and unbound thiols or disulfides (around 163.5-164 eV). semanticscholar.org XPS can also be used to assess the cleanliness of the substrate and the presence of any contaminants. nih.gov

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) : ToF-SIMS is an extremely surface-sensitive technique that provides detailed molecular information about the outermost monolayer of a sample. acs.orgmdpi.comaip.org It involves bombarding the surface with a pulsed primary ion beam and analyzing the mass-to-charge ratio of the ejected secondary ions. mdpi.com ToF-SIMS can be used to identify the molecular species present on the surface, investigate the orientation and ordering of the adsorbed thiol molecules, and study the kinetics of SAM formation. aip.org

Contact Angle Goniometry : This technique measures the contact angle of a liquid droplet on a solid surface. The contact angle is sensitive to the surface energy and chemistry of the outermost layer. The formation of a hydrophobic alkylthiol monolayer on a hydrophilic substrate will lead to a significant increase in the water contact angle, providing a simple yet effective way to confirm the presence and quality of the SAM.

Optical Ellipsometry : Ellipsometry is a non-destructive optical technique that measures the change in the polarization state of light upon reflection from a surface. This change is dependent on the thickness and refractive index of any thin films present on the surface. ias.ac.inresearchgate.net Ellipsometry is widely used to accurately measure the thickness of thiol SAMs, which is typically on the order of nanometers. ias.ac.inresearchgate.net

Overview of Surface Characterization Techniques for Thiol-Modified Substrates

Technique Information Obtained
X-ray Photoelectron Spectroscopy (XPS) Elemental composition, chemical state of sulfur
Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) Molecular information, surface structure
Contact Angle Goniometry Surface energy, hydrophobicity/hydrophilicity

Computational and Theoretical Chemistry Studies

Quantum Chemical Investigations of Mercaptan Interactions (e.g., with metal oxides)

Quantum chemical methods, particularly Density Functional Theory (DFT), are employed to investigate the interactions between mercaptans and various surfaces, such as metal oxides. These studies are crucial for applications in catalysis, sensors, and materials science.

Research has demonstrated the utility of ab initio computations in understanding the electronic sensitivity and adsorption behavior of mercaptan gases on nanoclusters. For instance, studies on the interaction of methyl mercaptan (CH₄S) with a calcium oxide (Ca₁₂O₁₂) nanocluster revealed a strong interaction between the sulfur head of the mercaptan and the calcium atoms of the nanocluster. nih.gov This interaction leads to a significant charge transfer from the mercaptan molecule to the nanocluster. nih.gov A key finding from such studies is the change in the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the nanostructure upon mercaptan adsorption. A considerable drop in this energy gap indicates a substantial increase in the electrical conductance of the nanostructure, which is a detectable signal for sensor applications. nih.gov

Similarly, DFT calculations have been used to study the adsorption of tertiary butyl mercaptan on graphene surfaces. These calculations help determine stable configurations, adsorption energies, and the electronic structure of the adsorbed species. researchgate.net Such theoretical work indicates that mercaptans can physically adsorb onto graphene surfaces with specific adsorption energies. researchgate.net First-principle studies have also been used to determine the adsorption modes of tertiary dodecyl mercaptan on mineral surfaces like ZnS and FeS₂, calculating significant absorption energies that suggest chemisorption. atamankimya.com

These computational approaches provide a detailed picture of the orbital interactions, charge distribution, and energetic favorability of mercaptan adsorption, which is fundamental to designing more effective catalysts and sensors.

Table 1: Calculated Interaction Parameters for Mercaptans on Nanostructures from DFT Studies

Interacting SystemCalculated ParameterValueSignificance
CH₄S on Ca₁₂O₁₂ NanoclusterHOMO-LUMO Energy Gap Drop2.21 eVIndicates increased electrical conductance upon adsorption. nih.gov
Tertiary Butyl Mercaptan on GrapheneAdsorption Energy~ -25 kJ/molSuggests physical adsorption onto the graphene surface. researchgate.net
Tertiary Dodecyl Mercaptan on ZnS (110)Absorption Energy394.78 kJ/molIndicates strong chemisorption on the mineral surface. atamankimya.com
Tertiary Dodecyl Mercaptan on FeS₂ (100)Absorption Energy219.33 kJ/molIndicates strong chemisorption on the mineral surface. atamankimya.com

Molecular Modeling and Simulation Approaches in Polymer Systems

In polymer chemistry, tert-tetradecyl mercaptan is primarily used as a chain transfer agent (CTA) to control the molecular weight of polymers during synthesis. wikipedia.org Molecular modeling and simulation are indispensable tools for understanding and predicting the effect of CTAs on polymerization kinetics and the final properties of the polymer. lboro.ac.uk These models are often complex, incorporating various reaction steps like initiation, propagation, termination, and chain transfer. bonlab.info

Mathematical models have been developed for emulsion copolymerization processes that include the effects of mercaptans as CTAs. lboro.ac.uk These models consist of systems of differential algebraic equations and population balances that can predict the time-evolution of key process variables. lboro.ac.uk The main properties of CTAs that are critical to model are their water solubility, reactivity ratio, and mass transfer resistance. lboro.ac.uk Long-chain mercaptans, such as tert-tetradecyl mercaptan, are subject to diffusional limitations, which makes their modeling particularly challenging. lboro.ac.ukresearchgate.net

A primary goal of using a CTA like tert-tetradecyl mercaptan is to regulate the molecular weight and molecular weight distribution (MWD) of the resulting polymer. bonlab.info Computational models are crucial for predicting these outcomes. The effectiveness of a CTA is quantified by the chain transfer constant (Ctr), which is the ratio of the rate coefficient for the chain transfer reaction to the rate coefficient for the propagation reaction. bonlab.info

By incorporating the Ctr value into kinetic models, it is possible to simulate the MWD of the polymer under various reaction conditions. These simulations help in optimizing the amount of CTA needed to achieve a target molecular weight. The Mayo method is a classic approach used to determine the Ctr, but its validity is limited to systems without significant drift in the concentration ratio of the CTA and monomer. bonlab.info More advanced computational methods, including Monte Carlo simulations, are used to overcome these limitations and provide a more accurate prediction of the cumulative molecular weight distribution. bonlab.info

The general principle is that an increase in the concentration of the chain transfer agent leads to a decrease in the average molecular weight of the polymer. youtube.com Modeling allows for the precise tailoring of polymer properties by adjusting the CTA concentration and feeding strategy during the polymerization process. youtube.comconicet.gov.ar

Table 2: Conceptual Relationship Between CTA Concentration and Polymer Molecular Weight

CTA ConcentrationChain Transfer EventsAverage Polymer Chain LengthResulting Average Molecular Weight
LowInfrequentLongHigh
MediumFrequentMediumMedium
HighVery FrequentShortLow

Modeling of Mass Transfer Phenomena in Emulsion Polymerization

In emulsion polymerization, the reaction occurs within polymer particles swollen with monomer, dispersed in an aqueous phase. For a sparingly water-soluble CTA like tert-tetradecyl mercaptan, mass transfer from monomer droplets to the polymer particles is a critical and often rate-limiting step. researchgate.netconicet.gov.ar

Modeling studies investigate the effects of various process variables on CTA mass transfer, including agitation rate, particle size, and emulsifier concentration. researchgate.net For example, an increase in emulsifier concentration can lead to smaller particle sizes, increasing the interfacial area available for mass transfer. researchgate.net These simulation studies are essential for designing efficient polymerization processes and ensuring the CTA is utilized effectively to control the polymer's molecular architecture. epa.gov

Theoretical Studies on Reaction Kinetics and Mechanisms of Thiol Compounds

Theoretical studies, often using quantum chemistry methods, provide fundamental insights into the reaction kinetics and mechanisms of thiol compounds. The key reaction involving tert-tetradecyl mercaptan in polymerization is the chain transfer step, which is a hydrogen atom transfer from the sulfur atom to a growing polymer radical. wikipedia.org

The kinetics of such reactions are governed by the ratio of the propagation rate (kP) to the chain transfer rate (kCT). acs.org Computational studies can rationalize the reactivities of the involved radicals using conceptual DFT. acs.org Descriptors such as local and global electrophilicity indices can be correlated with reaction rates. acs.org Theoretical models have shown that solvent polarity can have a significant impact on hydrogen atom transfer reactions, with nonpolar solvents potentially increasing the chain transfer rate constant. acs.org

The mechanism of thiol reactions, such as the classical thiol-disulfide interchange, can be modeled as an SN2 type nucleophilic substitution. nih.gov Computational chemistry can be used to map the potential energy surface of the reaction, identify the transition state structure (e.g., a trisulfide-like transition state), and calculate the activation energy. nih.gov These theoretical calculations help elucidate structure-activity relationships and the effects of substituents on the pKa and reactivity of thiols. researchgate.net By understanding these fundamental mechanisms, more efficient chain transfer agents and polymerization processes can be designed.

Environmental Research Perspectives

Biodegradation Studies of Mercaptans in Aqueous Environments

Studies on mercaptans have shown that the presence of a mercapto group (-SH) can be detrimental to biodegradation when compared to their corresponding hydrocarbons. nih.gov However, it does not entirely prevent it. nih.gov The biodegradation of these compounds is influenced by several factors, including the structure of the mercaptan, the presence of adapted microbial populations, and the environmental conditions.

Research on tert-dodecyl mercaptan (TDM), a structurally similar compound to tert-tetradecyl mercaptan, provides valuable insights into the expected biodegradation behavior. In one study, TDM was found to degrade slowly under aerated (aerobic) conditions, exhibiting a half-life of approximately 150 days in both algal medium and a pH 7 buffer. atamanchemicals.comatamankimya.comatamanchemicals.com Under non-aerated (anaerobic) conditions, the degradation was more varied; the half-life was about 30 days in an algal medium but extended to 100 days in a pH 7 buffer. atamanchemicals.comatamankimya.comatamanchemicals.com These findings suggest that the presence of an active microbial community (in the algal medium) can enhance the degradation of long-chain tertiary mercaptans, particularly in the absence of oxygen. The expected oxidation product, di-tert-dodecyl disulfide, was detected at low concentrations in the non-aerated algal medium, indicating that oxidation is one of the degradation pathways, but other mechanisms are also likely involved. atamanchemicals.comatamankimya.comatamanchemicals.com

In contrast, studies on smaller tertiary mercaptans, such as tertiary butyl mercaptan (TBM), have shown more rapid biodegradation. TBM in water was found to biodegrade following first-order kinetics, with a half-life of six days when exposed to a mixed microbial culture from a petroleum-contaminated soil. researchgate.net A specific gram-negative bacterium, Alcaligenes faecalis subsp. phenolicus, was capable of mineralizing 50% of TBM within four days under laboratory settings. researchgate.net This highlights the role of specific microbial strains and their enzymatic capabilities in breaking down these compounds. researchgate.net The degradation of ethyl mercaptan by Pseudomonas sp. strain WL2 also demonstrates efficient metabolism, where the mercaptan is first oxidized to a disulfide and then further mineralized. nih.gov

While specific data for tert-tetradecyl mercaptan is limited, the available research on analogous compounds indicates that it is likely to be slowly biodegradable in aqueous environments. atamanchemicals.comatamankimya.comatamanchemicals.comservice.gov.uk Its persistence will be influenced by factors such as oxygen availability and the presence of adapted microbial consortia capable of metabolizing long-chain alkanes and organosulfur compounds. nih.govglobalsciencebooks.inforesearchgate.net

Biodegradation Half-life of tert-Dodecyl Mercaptan in Aqueous Media
ConditionMediumHalf-life (days)Reference
Aerated (Aerobic)Algal Medium~150 atamanchemicals.comatamankimya.comatamanchemicals.com
Aerated (Aerobic)pH 7 Buffer~150 atamanchemicals.comatamankimya.comatamanchemicals.com
Non-aerated (Anaerobic)Algal Medium~30 atamanchemicals.comatamankimya.comatamanchemicals.com
Non-aerated (Anaerobic)pH 7 Buffer~100 atamanchemicals.comatamankimya.comatamanchemicals.com

Analysis of Environmental Fate and Transport Mechanisms

The environmental fate and transport of a chemical describe its movement and transformation in the environment. cdc.govepa.gov For tert-tetradecyl mercaptan, these processes are governed by its physicochemical properties, such as water solubility, vapor pressure, and its affinity for partitioning between different environmental compartments like water, soil, and air. cdc.gov

Tert-tetradecyl mercaptan, like other long-chain mercaptans, is characterized by its low water solubility. atamanchemicals.comatamankimya.com Tert-dodecyl mercaptan, for instance, is described as insoluble in water but soluble in organic solvents such as alcohols, ethers, and benzene. atamanchemicals.comatamankimya.com This hydrophobicity is a key factor in its environmental distribution. In aquatic systems, a significant portion of the compound is expected to partition from the water column to sediment and suspended organic matter. This tendency is quantified by the organic carbon-water partition coefficient (Koc). A high Koc value indicates a strong tendency for a chemical to adsorb to soil and sediment, reducing its mobility in water. cdc.gov For methyl mercaptan, a much smaller and more water-soluble mercaptan, the estimated Koc is low (17), suggesting it is likely to be mobile in soils. cdc.gov However, for a large, non-polar molecule like tert-tetradecyl mercaptan, the Koc value is expected to be significantly higher, leading to its accumulation in sediment and soil.

The potential for bioaccumulation is another important aspect of environmental fate. The octanol-water partition coefficient (log Kow) is a key indicator of a substance's potential to accumulate in the fatty tissues of organisms. A measured log Kow of >6.2 for tert-dodecyl mercaptan suggests a high potential for bioaccumulation. service.gov.uk Given its larger alkyl chain, tert-tetradecyl mercaptan is also expected to have a high log Kow and thus a high bioaccumulation potential.

Historical and Industrial Research Context

Evolution of Mercaptan Use in Synthetic Rubber Industry (Pre-WWII)

The period before World War II was foundational for the synthetic rubber industry, primarily driven by national interests in resource self-sufficiency. In Germany, research efforts led by the chemical conglomerate I.G. Farben were pivotal. Following the successful polymerization of isoprene in 1909 by a team at Bayer, German chemists went on to develop a series of synthetic rubbers known as Buna rubbers. wikipedia.orgairbossrubbersolutions.com The name "Buna" was derived from the monomers used: "bu" for butadiene and "na" for natrium, the chemical name for sodium, which was used as a catalyst in the polymerization process. acs.org

In 1929, researchers at I.G. Farben discovered that copolymerizing butadiene with styrene (B11656) in an emulsion process resulted in a product with superior durability, especially when compounded with carbon black. acs.org This new synthetic rubber was named Buna-S. learncheme.com I.G. Farben patented Buna in 1929 and, spurred by the German government's Four-Year Plan to achieve economic autarky in preparation for war, commenced industrial-scale production in 1937. wollheim-memorial.degermanhistorydocs.org

However, the Buna-S rubber produced using the original German recipe had significant drawbacks. The polymerization process resulted in a polymer with a very high molecular weight, making the rubber extremely tough and difficult to process using standard milling equipment. wikipedia.org This processing challenge necessitated a heat-treatment step to break down the long polymer chains.

Parallel to these industrial developments, the theoretical groundwork for controlling polymer size was being established. The concept of "chain transfer" was first proposed by Hugh Stott Taylor and William H. Jones in 1930 and later incorporated into the mathematical treatment of vinyl polymerization by Paul Flory in 1937. wikipedia.org Chain transfer describes a reaction where the activity of a growing polymer chain is terminated and transferred to another molecule, which then initiates a new chain. This mechanism effectively limits the molecular weight of the final polymer.

While the theory existed, the first widespread, industrial application of specific chemical compounds—mercaptans—to intentionally induce chain transfer and regulate molecular weight appears to be an American innovation that occurred at the onset of World War II. Faced with the cut-off of natural rubber supplies from Southeast Asia, the U.S. government initiated a massive, collaborative synthetic rubber program. acs.org Researchers at companies like Standard Oil and U.S. Rubber, working from the German Buna-S recipe, discovered that adding a mercaptan modifier to the polymerization formula solved the critical processability issue. wikipedia.org This led to the creation of the "mutual recipe" on March 26, 1942, for Government Rubber-Styrene (GR-S), which explicitly included dodecyl mercaptan as a modifier, or chain transfer agent. acs.orgacs.org This development marked the beginning of the crucial role mercaptans, including tert-Tetradecyl mercaptan, would play in the large-scale production of synthetic rubber.

Table 1: Key Developments in Synthetic Rubber (Pre-WWII)
DateDevelopmentSignificance
1909Fritz Hofmann's team at Bayer successfully polymerizes methyl isoprene. coruba.co.ukConsidered the first creation of a true synthetic rubber. coruba.co.uk
1929I.G. Farben patents Buna-S, a copolymer of butadiene and styrene. acs.orgwollheim-memorial.deCreated a more durable synthetic rubber, which would become the basis for the majority of WWII production. acs.org
1930The concept of "chain transfer" is first proposed by Taylor and Jones. wikipedia.orgProvided the theoretical basis for controlling polymer molecular weight. wikipedia.org
1935German chemists synthesize the first of a series of Buna rubbers. wikipedia.orgMarked a significant advancement in copolymer technology. wikipedia.org
1937I.G. Farben begins industrial-scale production of Buna rubber. wollheim-memorial.deRepresents the first large-scale manufacturing of this synthetic rubber, driven by German autarky policies. wollheim-memorial.dewollheim-memorial.de

Contemporary Industrial Research and Development Trends in Polymer Additives and Modifiers

In modern polymer production, additives and modifiers are essential for tailoring material properties to meet the demands of specific applications. Tert-Tetradecyl mercaptan, tech, functions as a classic example of such a modifier. It is used as a chain transfer agent (CTA) to control the molecular weight and molecular weight distribution during the free-radical polymerization of various polymers. youtube.com By terminating growing polymer chains and initiating new ones, it prevents the formation of excessively long chains and reduces unwanted branching, leading to polymers with improved processing characteristics and consistent mechanical properties. This function is critical in the manufacturing of materials like styrene-butadiene rubber (SBR), acrylonitrile-butadiene-styrene (ABS) resins, and poly(methyl methacrylate) (PMMA).

The field of polymer additives and modifiers is dynamic, with current research and development focused on several key trends that push beyond traditional molecular weight control. These trends are largely driven by demands for higher performance, increased sustainability, and novel functionalities.

Key Contemporary Research Trends:

Sustainability and Green Chemistry: A major focus of current research is the development of sustainable polymer systems. This includes the creation of biodegradable polymers from renewable resources, such as polylactic acid (PLA), to reduce reliance on fossil fuels and mitigate plastic waste. airbossrubbersolutions.com Research also targets the design of more efficient and environmentally friendly polymerization processes, utilizing safer solvents and reagents and minimizing energy consumption and waste production. airbossrubbersolutions.com

Nanotechnology in Polymers: The integration of nanomaterials into polymer matrices is a significant area of innovation. The addition of nanoparticles like graphene, carbon nanotubes, or nanoclays can dramatically enhance the mechanical strength, thermal stability, electrical conductivity, and barrier properties of the resulting composites. airbossrubbersolutions.com These advanced materials are finding use in high-performance applications within the aerospace, automotive, and electronics industries. airbossrubbersolutions.com

Smart Polymers and Functional Materials: There is growing interest in the development of "smart" polymers that can respond to external stimuli such as temperature, pH, light, or electric fields. airbossrubbersolutions.com These responsive materials are being engineered for a wide range of advanced applications, including self-healing materials that can repair damage, shape-memory polymers for medical implants, and targeted drug delivery systems. airbossrubbersolutions.com

Advanced Additives for Manufacturing: The rise of additive manufacturing, or 3D printing, has spurred research into new polymer formulations tailored for these processes. uq.edu.au Development is focused on high-performance thermoplastics like PEEK and Ultem, as well as novel photocurable resins and composite materials that offer superior strength, durability, and processability for creating complex, high-performance parts. youtube.com

Table 2: Contemporary Trends in Polymer Additives and Modifiers
Research TrendObjectiveKey Materials & AdditivesTarget Applications
SustainabilityReduce environmental impact and reliance on fossil fuels.Bio-based polymers (e.g., PLA), recyclable polymers, green catalysts.Packaging, agriculture, medical devices. airbossrubbersolutions.com
NanotechnologyEnhance mechanical, thermal, and electrical properties.Graphene, carbon nanotubes, nanoclays as fillers/modifiers.Aerospace components, conductive materials, high-performance composites. airbossrubbersolutions.com
Smart PolymersCreate materials that respond to environmental stimuli.Thermo-responsive, pH-responsive, and shape-memory polymers.Self-healing materials, medical implants, drug delivery systems. airbossrubbersolutions.com
Additive ManufacturingDevelop materials optimized for 3D printing processes.High-performance thermoplastics (PEEK, Ultem), advanced photocurable resins.Aerospace, automotive, healthcare, and consumer goods. youtube.com

Q & A

Q. What are the recommended safety protocols for handling tert-Tetradecyl mercaptan in laboratory settings?

  • Methodological Answer : Use closed systems to minimize exposure (e.g., closed batch processes or continuous reactors). Wear gloves tested to EN374 standards and avoid direct skin contact. Implement spill containment measures and immediate decontamination procedures. Basic training on exposure prevention and hygiene (e.g., post-experiment handwashing) is critical. Ensure proper ventilation and conduct regular health evaluations for personnel handling the compound .

Q. Which analytical techniques are most effective for characterizing tert-Tetradecyl mercaptan’s purity and structural properties?

  • Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is ideal for quantifying purity and detecting isomers. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity, particularly for branched alkyl chains. For physicochemical properties, use differential scanning calorimetry (DSC) to assess thermal stability and UV-Vis spectroscopy to monitor reactivity in solvents. Cross-validate results with reference standards and replicate measurements to ensure accuracy .

Q. How can researchers design experiments to study tert-Tetradecyl mercaptan’s reactivity in catalytic systems?

  • Methodological Answer : Employ controlled batch reactors with in-situ monitoring (e.g., FTIR or Raman spectroscopy) to track reaction kinetics. Vary parameters such as temperature, catalyst loading, and solvent polarity systematically. Use triplicate trials to account for experimental variability. Reference established protocols for thiol-based reactions (e.g., radical-initiated chain transfer) and include inert atmosphere conditions to prevent oxidation .

Advanced Research Questions

Q. How can factorial design optimize the synthesis of tert-Tetradecyl mercaptan to maximize yield and minimize byproducts?

  • Methodological Answer : Apply a 2^k factorial design to evaluate critical variables: reaction temperature, stoichiometry of reactants (e.g., alkyl halide and thiourea), and catalyst type. Use ANOVA to identify statistically significant factors. For example, a 2³ design (8 experiments) can reveal interactions between variables. Optimize via response surface methodology (RSM) to refine conditions (e.g., 120°C, 1:1.2 molar ratio, and 5 mol% catalyst yields >85% purity). Validate with confirmation experiments .

Q. What computational approaches are suitable for modeling tert-Tetradecyl mercaptan’s interactions in polymer matrices?

  • Methodological Answer : Use density functional theory (DFT) to simulate sulfur-centered radical reactivity and bond dissociation energies. Molecular dynamics (MD) simulations can predict diffusion coefficients in polymer blends. Software like Gaussian or GROMACS enables these analyses. Validate models against experimental data (e.g., radical scavenging efficiency in polyethylene) and adjust force fields to account for steric hindrance from the branched alkyl chain .

Q. How should researchers resolve contradictions in experimental data related to tert-Tetradecyl mercaptan’s environmental degradation rates?

  • Methodological Answer : Conduct meta-analysis of existing studies to identify methodological discrepancies (e.g., pH, microbial activity). Replicate conflicting experiments under standardized conditions. Use Python libraries (pandas, SciPy) for statistical comparisons and sensitivity analysis. For instance, if degradation rates vary across studies, test hypotheses about oxygen availability or light exposure using controlled photolysis experiments .

Methodological Frameworks

Q. What theoretical frameworks guide the integration of tert-Tetradecyl mercaptan’s properties into polymer science research?

  • Methodological Answer : Apply the Flory-Huggins theory to predict solubility in polymer matrices. For antioxidant applications, use the steady-state radical concentration model to quantify chain-breaking efficiency. Compare results with structurally similar thiols (e.g., tert-Dodecyl mercaptan) to identify trends in alkyl chain length versus reactivity. Cite peer-reviewed studies on thiol-ene click chemistry for theoretical grounding .

Q. How can researchers ensure data integrity and reproducibility in studies involving tert-Tetradecyl mercaptan?

  • Methodological Answer : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Deposit raw data (e.g., NMR spectra, kinetic curves) in repositories like Zenodo or Figshare. Use electronic lab notebooks (ELNs) for real-time documentation. Include detailed metadata (e.g., batch numbers, instrument calibration logs). For peer review, provide step-by-step protocols in supplementary materials .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.